molecular formula C25H22ClN3O4 B11289658 2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11289658
M. Wt: 463.9 g/mol
InChI Key: ZZVGIJVSIIRFCF-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxybenzyl group, and an imidazolidinone core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxybenzyl group is introduced to the aromatic ring.

    Acetylation: The final step involves the acetylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the imidazolidinone core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-bromophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
  • 2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Uniqueness

2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the methoxybenzyl group and the imidazolidinone core also contributes to its distinct properties.

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22ClN3O4/c1-33-21-9-5-6-17(14-21)16-28-22(15-23(30)27-19-7-3-2-4-8-19)24(31)29(25(28)32)20-12-10-18(26)11-13-20/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

ZZVGIJVSIIRFCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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